N'-(2-chloroacetyl)-3-cyanobenzohydrazide
Overview
Description
“N’-(2-chloroacetyl)-3-cyanobenzohydrazide” is a complex organic compound. It contains a hydrazide group (-CONHNH2), a chloroacetyl group (-COCH2Cl), and a cyano group (-CN). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the specific synthesis pathway for “N’-(2-chloroacetyl)-3-cyanobenzohydrazide” isn’t available, similar compounds are often synthesized through acylation reactions. For instance, chloroacetyl chloride can react with amines or hydrazides to form chloroacetylated products .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The chloroacetyl group is electrophilic and could undergo nucleophilic substitution reactions. The hydrazide group could participate in condensation reactions to form heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of “N’-(2-chloroacetyl)-3-cyanobenzohydrazide” would depend on its exact structure. Factors influencing its properties could include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Heterocyclic Synthesis and Antitumor Activity
N'-(2-chloroacetyl)-3-cyanobenzohydrazide has been utilized in the synthesis of heterocyclic compounds, demonstrating significant potential in medicinal chemistry. A study by Mohareb, El-Sayed, and Abdelaziz (2012) showcases its application in creating novel pyrazole derivatives. These derivatives were synthesized through a series of reactions starting from cyanoacetylhydrazine with chloroacetyl chloride, leading to compounds that exhibited notable antitumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some synthesized compounds showed higher inhibitory effects towards these tumor cell lines compared to the Gram-positive control doxorubicin (Mohareb, El-Sayed, & Abdelaziz, 2012).
Antimicrobial and Antioxidant Agents
In another study, the compound was used as a precursor for developing new pyridine, chromene, and thiazole derivatives acting as antimicrobial and antioxidant agents. El-Hagrassey, Abdel‐Latif, and Abdel-Fattah (2022) employed it in reactions with various arylidene-malononitrile and 3-aryl-2-cyanoacrylate compounds, leading to the synthesis of these derivatives. They found that the thiazole derivative exhibited the highest antibacterial and antifungal activities against Staphylococcus aureus, Bacillus subtilis, and Candida albicans. This study underlines the compound's versatility as a scaffold for synthesizing bioactive molecules with potential therapeutic applications (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and processes
Mode of Action
It is known that similar compounds can undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Similar compounds have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Result of Action
Similar compounds have been reported to have diverse biological activities
Action Environment
It is known that the reaction conditions can significantly affect the synthesis and reactions of similar compounds
Properties
IUPAC Name |
N'-(2-chloroacetyl)-3-cyanobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-2-7(4-8)6-12/h1-4H,5H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENXUGGVBNFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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